molecular formula C20H26N2O4S2 B1406667 3-(2-ethoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate CAS No. 2034154-94-2

3-(2-ethoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate

Cat. No.: B1406667
CAS No.: 2034154-94-2
M. Wt: 422.6 g/mol
InChI Key: XLIMUPPMEMJABN-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2(3H)-one is a heterocyclic compound containing a benzene ring fused to a thiazole ring . This core structure is found in many bioactive compounds and synthetic drugs .


Molecular Structure Analysis

The molecular structure of benzo[d]thiazol-2(3H)-one derivatives can be analyzed using techniques like NMR spectroscopy and mass spectrometry .


Chemical Reactions Analysis

Benzo[d]thiazol-2(3H)-one derivatives can participate in various chemical reactions. For instance, they can undergo C-C and C-N bond formation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazol-2(3H)-one derivatives can be influenced by the substituents attached to the core structure. For instance, the presence of different substituents can affect the compound’s solubility, stability, and reactivity .

Scientific Research Applications

Biochemical Applications

  • Synthesis and biochemical evaluation of inhibitors : N-(4-phenylthiazol-2-yl)benzenesulfonamides were synthesized and evaluated as inhibitors of kynurenine 3-hydroxylase. Compounds in this study demonstrated high-affinity inhibition of the enzyme and increased kynurenic acid concentration in extracellular hippocampal fluid in rats, suggesting potential for investigating the role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Pharmacological Applications

  • Potential antidepressant activity : A dibenzothiadiazepine derivative was identified with potential antidepressant effects without common side effects of existing medications. This compound showed several pharmacological activities, including increasing 5-hydroxyindolacetic acid content and serotonin uptake in the hypothalamus, suggesting a novel mechanism of action for antidepressants (Borsini et al., 1991).
  • Antidiabetic and hypolipidemic agents : Substituted 5-[4-[2-(6,7-dimethyl-1,2,3,4-tetrahydro-2-oxo-4-quinoxalinyl)ethoxy]phenyl]methylene]thiazolidine-2,4-diones were synthesized and evaluated for euglycemic and hypolipidemic activities in rats. A particular compound was identified as a potent agent, highlighting the therapeutic potential of these derivatives in managing diabetes and lipid disorders (Gupta et al., 2005).

Enzyme Inhibition and Antagonistic Activity

  • Endothelin antagonists : A series of biphenylsulfonamides were identified as novel endothelin-A (ETA) selective antagonists. Modifications on the pendant phenyl ring improved binding and functional activity, with certain compounds showing good oral activity and inhibiting the pressor effect caused by endothelin-1 in rats and nonhuman primates (Murugesan et al., 1998).

Mechanism of Action

The mechanism of action of benzo[d]thiazol-2(3H)-one derivatives can vary depending on the specific compound and its biological target. Some derivatives have been found to inhibit human neutrophil elastase (HNE), a serine protease involved in various respiratory diseases .

Safety and Hazards

The safety and hazards of benzo[d]thiazol-2(3H)-one derivatives can also vary depending on the specific compound. Some derivatives might be toxic and should be handled with care .

Future Directions

Research on benzo[d]thiazol-2(3H)-one derivatives is ongoing, and these compounds are being explored for their potential therapeutic applications. For example, some derivatives have shown promising anti-inflammatory and anticonvulsant effects .

Properties

IUPAC Name

3-(2-ethoxyethyl)-5,6-dimethyl-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS.C7H8O3S/c1-4-16-6-5-15-11-7-9(2)10(3)8-12(11)17-13(15)14;1-6-2-4-7(5-3-6)11(8,9)10/h7-8,14H,4-6H2,1-3H3;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIMUPPMEMJABN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C(=C2)C)C)SC1=N.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-ethoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate
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3-(2-ethoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate
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3-(2-ethoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate
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3-(2-ethoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate
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3-(2-ethoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate
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3-(2-ethoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate

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